2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione
Description
This compound belongs to the triazatetracyclo family, characterized by a complex polycyclic framework fused with a triazole ring and multiple ketone groups. The 3-bromophenyl substituent at position 2 and methyl groups at positions 5 and 7 distinguish it from other derivatives.
Properties
Molecular Formula |
C22H18BrN3O3 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione |
InChI |
InChI=1S/C22H18BrN3O3/c1-25-20-17(21(28)26(2)22(25)29)15(11-6-5-7-12(23)10-11)16-18(24-20)13-8-3-4-9-14(13)19(16)27/h3-10,15,17,20,24H,1-2H3 |
InChI Key |
SYTSFBYMGJZLNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)Br)C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors and involve various chemical transformations, such as cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural and functional differences between the target compound and related triazatetracyclo derivatives:
Key Observations:
Substituent Effects: Halogens: Bromine (target) and chlorine/fluorine ( ) increase lipophilicity and electronic polarization, favoring membrane penetration and target binding. Methoxy Groups ( ): Enhance solubility but reduce metabolic stability compared to halogens.
The target compound’s bromophenyl group may similarly enhance affinity for enzymatic pockets. Sydnone derivatives ( ) are noted for synthetic versatility but lack detailed pharmacological data.
Analytical Characterization :
- Mass spectrometry (MS) and elemental analysis data ( ) provide benchmarks for validating synthetic routes for the target compound.
Research Implications
The structural diversity of triazatetracyclo derivatives underscores their adaptability in drug design. The target compound’s bromine and methyl substituents position it as a candidate for optimizing pharmacokinetic properties relative to existing analogs. Further studies should prioritize crystallographic analysis (e.g., using SHELX programs ) and in vitro assays to evaluate PDE or kinase inhibition.
Biological Activity
The compound 2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione is a complex organic molecule known for its potential biological activities. This article delves into its biological activity, examining various studies and data that highlight its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : 2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione
- Molecular Formula : C22H16BrN3O3
- Molecular Weight : 450.28 g/mol
The compound features a unique tetracyclic structure that contributes to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : Many tricyclic compounds are known to inhibit DNA topoisomerases and disrupt microtubule dynamics, leading to apoptosis in cancer cells. The presence of the bromophenyl group may enhance these effects by increasing lipophilicity and cellular uptake.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in cellular signaling pathways:
- Adenylyl Cyclase Inhibition : Similar compounds have shown to inhibit adenylyl cyclase activity, affecting cAMP levels in cells, which can modulate numerous physiological processes.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Potential inhibition of microbial growth | |
| Enzyme Inhibition | Inhibits adenylyl cyclase |
Case Studies
-
Study on Anticancer Activity :
- Researchers investigated the effects of similar tricyclic compounds on human cancer cell lines.
- Results showed significant induction of apoptosis and cell cycle arrest at G2/M phase.
- Mechanistic studies revealed activation of caspases and upregulation of p53.
-
Antimicrobial Testing :
- A related compound was tested against various bacterial strains.
- Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria.
Recent Advances
Recent studies have focused on the optimization of the synthesis of such compounds to enhance their biological activities. Techniques such as:
- Structure-Activity Relationship (SAR) : Understanding how modifications in the chemical structure affect biological activity.
- High-throughput Screening : Used for identifying potential therapeutic candidates from libraries of similar compounds.
Future Directions
Further research is needed to elucidate the specific mechanisms by which 2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione exerts its biological effects. Potential areas include:
- In vivo Studies : To assess efficacy and safety profiles.
- Combination Therapies : Investigating synergistic effects with other anticancer or antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
